N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a cyclopropyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran core .
The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene . The final step involves coupling the benzofuran and isoxazole intermediates through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: The isoxazole ring can be reduced to an isoxazoline using reducing agents like lithium aluminum hydride.
Substitution: The propyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted propyl derivatives.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The isoxazole ring can also interact with biological targets, modulating their function . These interactions can lead to various biological effects, such as anti-inflammatory or anti-tumor activities .
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzofuran-2-yl)propyl)-5-methylisoxazole-3-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.
N-(3-(benzofuran-2-yl)propyl)-5-phenylisoxazole-3-carboxamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds . This can lead to differences in biological activity and chemical reactivity .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes a benzofuran moiety and an oxazole ring, which are known to contribute to various biological activities. The molecular formula is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.31 g/mol.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, benzofuran derivatives have been shown to inhibit Candida albicans through the targeting of specific enzymes such as N-myristoyltransferase (CaNmt) . The structure of this compound suggests potential for similar activity due to its structural analogies.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. For example, derivatives with similar structural features showed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The presence of the oxazole ring may enhance the interaction with cellular targets involved in cancer progression.
Antimicrobial Activity
In addition to antifungal and anticancer activities, this compound has shown promise in antimicrobial applications. Preliminary studies suggest that it may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzofuran and oxazole moieties can significantly influence their pharmacological properties. For instance:
Modification | Effect |
---|---|
Substitution at C4 of benzofuran | Enhanced antifungal activity against C. albicans |
Alteration of cyclopropyl group | Improved anticancer efficacy in vitro |
Case Studies
Several studies have explored the biological activities of related compounds:
- Antifungal Study : A derivative with a similar structure demonstrated potent antifungal activity against C. albicans with an IC50 value of 0.5 µg/mL . This establishes a benchmark for evaluating the efficacy of this compound.
- Anticancer Research : A study on benzofuran derivatives showed that specific modifications led to enhanced cytotoxicity against MCF-7 cells, with IC50 values ranging from 0.05 to 0.15 µM depending on the substituents . This highlights the potential for this compound to be developed as an anticancer agent.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(15-11-17(23-20-15)12-7-8-12)19-9-3-5-14-10-13-4-1-2-6-16(13)22-14/h1-2,4,6,10-12H,3,5,7-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCKXRRTBWQFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCCC3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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